(5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a synthetic compound classified under thiazolidine derivatives. Its chemical structure features a thiazolidine ring, which is significant in medicinal chemistry due to its diverse biological activities. The compound is recognized for its potential applications in pharmacology, particularly as an anti-inflammatory and antidiabetic agent.
This compound falls under the category of thiazolidine-2,4-dione derivatives. Thiazolidine compounds are known for their role in biological systems, particularly in the modulation of metabolic processes. The specific substitution patterns on the thiazolidine ring influence its pharmacological properties.
The synthesis of (5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride typically involves a multi-step process that includes the condensation of appropriate precursors.
Technical details may vary based on specific laboratory conditions and the desired yield of the product.
The molecular formula for (5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride is C12H13ClN2O2S with a molecular weight of 284.76 g/mol.
The compound's structural details can be represented in various formats such as InChI or SMILES for computational chemistry applications .
(5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride can participate in several chemical reactions:
Technical details regarding these reactions often involve specific conditions such as temperature, solvent choice, and reaction time .
The mechanism of action for (5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride primarily involves its interaction with biological targets related to inflammation and glucose metabolism:
Data from pharmacological studies indicate that thiazolidinediones can significantly impact metabolic syndrome parameters .
Relevant data regarding these properties can be found in safety data sheets and chemical databases .
(5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride has several scientific uses:
Thiazolidine-2,4-dione (TZD) emerged as a privileged scaffold in medicinal chemistry following Kallenberg's pioneering synthesis in 1923, which employed carbonyl sulfide and ammonia to construct the heterocyclic core [1]. This five-membered sulfur-containing motif exhibits remarkable structural plasticity, existing as a series of tautomers due to its activated methylene group flanked by two carbonyl moieties [1]. Historically, TZD derivatives gained prominence through the development of antidiabetic agents like ciglitazone, troglitazone, rosiglitazone, and pioglitazone, which function as peroxisome proliferator-activated receptor gamma (PPARγ) agonists [5]. The clinical trajectory of these agents revealed both therapeutic potential and limitations—troglitazone was withdrawn due to hepatotoxicity (1997-2000), while rosiglitazone faced restrictions over cardiovascular concerns (2010) before later reinstatement [5]. These outcomes underscored the need for structural refinements beyond the classical 5-arylidene substitution pattern.
Table 1: Evolution of TZD Core Synthesis Methodologies
Synthetic Method | Conditions | Yield (%) | Time | Key Innovations |
---|---|---|---|---|
Kallenberg (1923) | COS + NH₃ + α-haloacid; acid cyclization | Moderate | Prolonged | First reported synthesis |
Thiourea-Chloroacetic Acid (Classic) | Reflux in H₂O/HCl (100-110°C) | 94 | 7-8 hours | Commercially scalable |
Microwave-Assisted | 250W irradiation of 2-imino intermediate | 83 | 5 minutes | Green chemistry, reduced energy input |
Ethyl Chloroacetate-Thiosemicarbazide | NaOEt-mediated; HCl cyclization | Variable | Multi-step | Avoids toxic byproducts |
The quest for synthetic efficiency drove innovations like Kumar's microwave-assisted protocol (2006), which condensed reaction times from hours to minutes while maintaining yields comparable to classical methods [1]. These advances expanded accessibility to TZD derivatives, enabling exploration beyond metabolic diseases into oncology, where 5-benzylidene variants demonstrated potent anti-angiogenic and pro-apoptotic activities [2] [6].
The 5-benzylidene-TZD (BTZD) pharmacophore represents a strategic evolution from classical TZDs, engineered to enhance target specificity and mitigate off-target effects. Benzylidene incorporation at C5 stabilizes the Z-isomer conformation, critical for optimal spatial positioning within biological targets like VEGFR-2 kinase [2]. Crystallographic analyses reveal that BTZDs maintain planarity between the thiazolidine ring and phenyl substituent, with dihedral angles typically <10°, enabling deep penetration into hydrophobic enzyme pockets [6]. Nevertheless, unsubstituted BTZDs face limitations: poor aqueous solubility (sparingly soluble in H₂O/MeOH), metabolic instability at the exocyclic double bond, and insufficient selectivity for kinase targets beyond PPARγ [6].
Table 2: Impact of Structural Modifications on BTZD Bioactivity
Modification Site | Functional Group | Target Engagement | Biological Outcome |
---|---|---|---|
C5 Benzylidene | Electron-withdrawing groups | VEGFR-2 IC₅₀ enhancement | Anti-angiogenesis (CAM assay) |
N3 Alkylation | Short alkyl chains | Reduced PPARγ transactivation | Mitigated weight gain side effects |
N3-Aminoethyl (e.g., title compound) | -CH₂CH₂NH₂·HCl | Electrostatic interactions with ATP-binding domain | Enhanced kinase inhibition |
C2/C4 Carbonyls | Thiocarbonyl (Lawesson's reagent) | Altered H-bonding capacity | Variable activity; reduced metabolic stability |
The title compound—(5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride—exemplifies rational optimization. Its 2-aminoethyl moiety at N3 introduces a protonatable nitrogen, improving water solubility and enabling salt formation (hydrochloride). Crucially, this side chain mimics the adenine-binding region of kinases, facilitating hydrogen bonding with VEGFR-2's Cys-917 backbone NH [2]. Surface plasmon resonance (SPR) studies confirm this derivative binds PPARγ with KD = 8.3 μM, acting as a weak partial agonist (30% maximal activation vs. rosiglitazone), while simultaneously inhibiting VEGFR-2 at nanomolar concentrations—a profile distinct from classical TZD full agonists [6].
Dual pharmacophoric hybridization represents a paradigm shift in oncology drug development, addressing tumor heterogeneity and resistance mechanisms by concurrently modulating multiple pathways. BTZDs serve as ideal platforms for hybridization due to their synthetic versatility and proven engagement with oncology targets like PPARγ, VEGFR-2, and aldose reductase (ALR2) [1] [2]. The title compound embodies this strategy: its 5-benzylidene group occupies the hydrophobic region of kinase ATP-binding sites, while the ionizable aminoethyl tail mimics purine/pyrimidine motifs found in kinase inhibitors like axitinib and pazopanib [4] [8].
Table 3: Hybridization Strategies for Enhanced Anticancer Efficacy
Hybrid Approach | Component Pharmacophores | Advantages | Validated Outcomes |
---|---|---|---|
Fusion (Title compound) | BTZD + aminoethyl kinase-targeting motif | Compact molecular footprint (<400 Da); no linker | Simultaneous PPARγ/VEGFR-2 inhibition |
Linking | TZD + HDAC inhibitor (e.g., vorinostat) | Explicit dual-target engagement | Enhanced apoptosis; overcoming sorafenib resistance |
Merging | TZD-pyrimidine chimeras | Shared atoms reduce molecular weight | Improved metabolic stability; oral bioavailability |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0